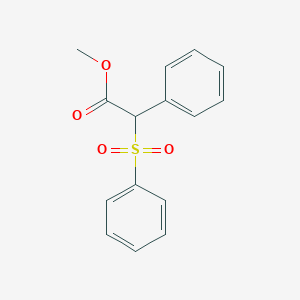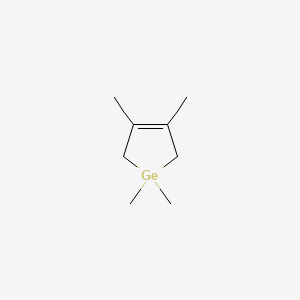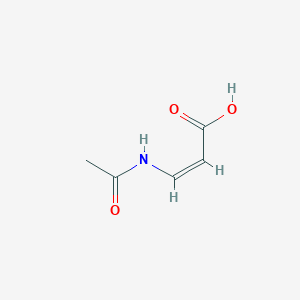
(Z)-3-acetamidoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-acetamidoprop-2-enoic acid: is an organic compound characterized by the presence of an acetamido group attached to a prop-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize (Z)-3-acetamidoprop-2-enoic acid involves the amidation of (Z)-3-chloroprop-2-enoic acid with acetamide under basic conditions. The reaction typically requires a base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the amide bond.
Hydrolysis of Esters: Another approach involves the hydrolysis of (Z)-3-acetamidoprop-2-enoate esters. This method uses acidic or basic hydrolysis to convert the ester into the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale amidation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-3-acetamidoprop-2-enoic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (Z)-3-acetamidoprop-2-enoic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry:
Polymer Production: The compound is utilized in the production of specialty polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of (Z)-3-acetamidoprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the prop-2-enoic acid moiety can participate in various chemical interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
(E)-3-acetamidoprop-2-enoic acid: The geometric isomer of (Z)-3-acetamidoprop-2-enoic acid, differing in the spatial arrangement of the acetamido group.
3-acetamidopropanoic acid: Lacks the double bond present in this compound, resulting in different chemical properties.
N-acetylcysteine: Contains a similar acetamido group but is structurally distinct due to the presence of a thiol group.
Uniqueness:
Geometric Configuration: The (Z)-configuration imparts unique chemical and biological properties compared to its (E)-isomer.
Reactivity: The presence of both an acetamido group and a prop-2-enoic acid moiety allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
6627-63-0 |
|---|---|
Molekularformel |
C5H7NO3 |
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
(Z)-3-acetamidoprop-2-enoic acid |
InChI |
InChI=1S/C5H7NO3/c1-4(7)6-3-2-5(8)9/h2-3H,1H3,(H,6,7)(H,8,9)/b3-2- |
InChI-Schlüssel |
MWVBVDJUFFMLAR-IHWYPQMZSA-N |
Isomerische SMILES |
CC(=O)N/C=C\C(=O)O |
Kanonische SMILES |
CC(=O)NC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


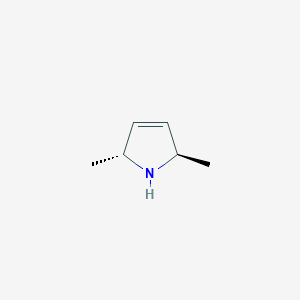
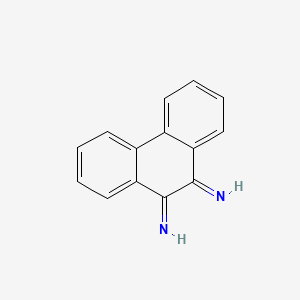
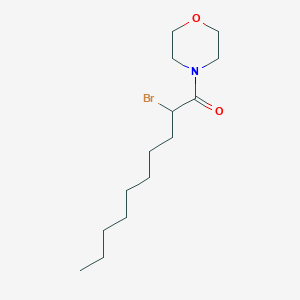
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)




